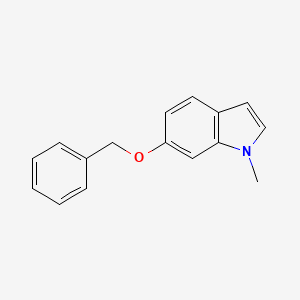
6-(Benzyloxy)-1-methyl-1H-indole
Cat. No. B3054710
Key on ui cas rn:
61675-16-9
M. Wt: 237.3 g/mol
InChI Key: AEFUSISIFJGCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05034015
Procedure details


To 125 g of caustic soda in pellets in 125 ml water are added 300 ml toluene, 50 ml methylsulphate and 7.36 g tetrabutylammonium hydrogensulphate, then, with stirring, 0.33 mole (73.6 g) 6-benzyloxyindole. Stirring is maintained for 15 minutes after the end of the evolution of heat. The reaction medium is diluted with two volumes of water. After separation of the organic phase the aqueous phase is extracted with toluene. After washing the organic phases with water and drying them, the desired product is obtained by evaporation. It melts at 79° C.






Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]1(C)C=CC=CC=1.COS([O-])(=O)=O.[CH2:16]([O:23][C:24]1[CH:32]=[C:31]2[C:27]([CH:28]=[CH:29][NH:30]2)=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:16]([O:23][C:24]1[CH:32]=[C:31]2[C:27]([CH:28]=[CH:29][N:30]2[CH3:3])=[CH:26][CH:25]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
7.36 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
73.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C=CNC2=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained for 15 minutes after the end of the evolution
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separation of the organic phase the aqueous phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the organic phases with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying them
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C=CN(C2=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

